5-Hydroxydihydrothymine

Description

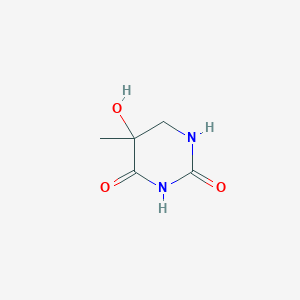

5-Hydroxydihydrothymine (systematic name: 5-hydroxy-5,6-dihydrothymine) is a modified pyrimidine derivative structurally related to thymine and dihydrothymine. It features a hydroxyl group at the 5-position of the dihydropyrimidine ring, distinguishing it from dihydrothymine (5-methyl substitution) and thymine (unsaturated pyrimidine ring with a methyl group).

Properties

CAS No. |

1123-21-3 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

5-hydroxy-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H8N2O3/c1-5(10)2-6-4(9)7-3(5)8/h10H,2H2,1H3,(H2,6,7,8,9) |

InChI Key |

UIHWKXHRHOBLKQ-UHFFFAOYSA-N |

SMILES |

CC1(CNC(=O)NC1=O)O |

Canonical SMILES |

CC1(CNC(=O)NC1=O)O |

Synonyms |

5-hydroxy-5,6-dihydrothymine 5-OHDHT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Hydroxydihydrothymine and related pyrimidine derivatives:

Key Observations:

Chloro-methoxy substitution in 5-chloro-6-methoxy-dihydrothymine introduces steric bulk and electronegativity, likely reducing metabolic stability but increasing reactivity toward nucleophiles .

Biological Interactions :

- Dihydrothymine is enzymatically processed by dihydropyrimidine dehydrogenase (DPD) in pyrimidine catabolism. Hydroxylation at C5 may alter substrate specificity for DPD or related oxidases .

- 2-Thiothymine’s thioamide group disrupts hydrogen-bonding networks, explaining its role as a thyrostatic agent .

Analytical Challenges :

- Differentiation of these compounds requires advanced techniques like HPLC-MS or NMR due to similar retention times and spectral overlaps. For example, dihydrothymine and this compound may co-elute in standard HPLC conditions, necessitating gradient optimization .

Research Findings and Data Gaps

- Hydroxylation of dihydrothymine using cytochrome P450 enzymes or Fenton chemistry is plausible but unverified.

- Toxicity : Dihydrothymine exhibits concentration-dependent toxicity, but the hydroxylated form’s safety profile remains unstudied .

- Metabolism: Enzymatic oxidation pathways for 5-hydroxylated pyrimidines (e.g., via monoamine oxidases) are hypothesized but lack experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.